(D-Phe7)-Somatostatin-14

Description

BenchChem offers high-quality (D-Phe7)-Somatostatin-14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Phe7)-Somatostatin-14 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

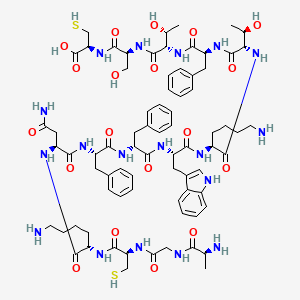

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53+,54-,55-,56-,57-,58-,59+,62-,63-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJDVNOOYSANGI-UCHMZRFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H106N18O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1639.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(D-Phe7)-Somatostatin-14: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SST-14) is a cyclic tetradecapeptide that acts as a crucial regulatory hormone, exerting a wide range of inhibitory effects across various physiological systems.[1][2] Its actions are mediated through a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2][3] These receptors are expressed in different tissues, including the brain, pituitary gland, pancreas, and gastrointestinal tract, and their activation triggers a cascade of intracellular signaling events.[1][3] The primary mechanism of action of somatostatin (B550006) and its analogs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates various cellular processes, including hormone secretion, cell proliferation, and apoptosis.[3][6]

This technical guide provides a comprehensive overview of the established mechanism of action of Somatostatin-14 as a surrogate for understanding the potential activity of its D-Phe7 analog. It includes quantitative data for the parent compound, detailed experimental protocols for assessing receptor binding and functional activity, and visual representations of key signaling pathways and experimental workflows.

Quantitative Data: Somatostatin-14

The following tables summarize the binding affinities and functional potencies of the parent compound, Somatostatin-14, for the five human somatostatin receptor subtypes. This data serves as a baseline for understanding the receptor interaction profile that may be altered by the D-Phe7 modification.

Table 1: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptors

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| hSSTR1 | 1.5 ± 0.2 | CHO | [125I]Tyr11-SST-14 | [8] |

| hSSTR2 | 0.2 ± 0.03 | CHO | [125I]Tyr11-SST-14 | [8] |

| hSSTR3 | 1.1 ± 0.1 | CHO | [125I]Tyr11-SST-14 | [8] |

| hSSTR4 | 1.8 ± 0.3 | CHO | [125I]Tyr11-SST-14 | [8] |

| hSSTR5 | 0.4 ± 0.05 | CHO | [125I]Tyr11-SST-14 | [8] |

Table 2: Functional Potency of Somatostatin-14 (Inhibition of cAMP Accumulation)

| Receptor Subtype | IC50 (nM) | Cell Line | Stimulating Agent | Reference |

| hSSTR1 | 0.5 ± 0.1 | CHO | Forskolin | [4] |

| hSSTR2 | 0.1 ± 0.02 | CHO | Forskolin | [4] |

| hSSTR3 | 0.8 ± 0.15 | CHO | Forskolin | [4] |

| hSSTR4 | 1.2 ± 0.2 | CHO | Forskolin | [4] |

| hSSTR5 | 0.3 ± 0.07 | CHO | Forskolin | [4] |

Core Signaling Pathway

Upon binding of Somatostatin-14 or its analogs to a somatostatin receptor, a conformational change is induced in the receptor, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family. The activated Gα subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP. The βγ subunit can modulate various ion channels, leading to cellular hyperpolarization. Furthermore, SSTR activation can influence other signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of (D-Phe7)-Somatostatin-14 to each of the five somatostatin receptor subtypes.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single human SSTR subtype.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and a protease inhibitor cocktail).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

2. Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I-Tyr11]SST-14 or [125I-LTT]-SST-28) to each well.

-

Add increasing concentrations of the unlabeled competitor, (D-Phe7)-Somatostatin-14.

-

To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Somatostatin-14 to a separate set of wells.

-

Initiate the binding reaction by adding the prepared cell membranes (typically 10-50 µg of protein per well).

-

Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of (D-Phe7)-Somatostatin-14 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of (D-Phe7)-Somatostatin-14 to inhibit the production of cyclic AMP.

1. Cell Culture and Plating:

-

Culture cells expressing the SSTR subtype of interest (e.g., CHO or HEK293 cells) in the appropriate growth medium.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

2. Assay Procedure:

-

On the day of the assay, wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 15-30 minutes at 37°C to prevent the degradation of cAMP.

-

Add increasing concentrations of (D-Phe7)-Somatostatin-14 to the wells.

-

Immediately add a stimulating agent (e.g., 1 µM forskolin) to all wells except the basal control to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate the plate for 15-30 minutes at 37°C.

-

Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer.

3. cAMP Measurement:

-

Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

4. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the (D-Phe7)-Somatostatin-14 concentration.

-

Determine the EC50 value (the concentration of the analog that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) by fitting the data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay

This assay assesses the ability of (D-Phe7)-Somatostatin-14 to modulate the MAPK/ERK signaling pathway.

1. Cell Culture and Treatment:

-

Seed cells expressing the SSTR subtype of interest in a 96-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours prior to the assay to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with various concentrations of (D-Phe7)-Somatostatin-14 for a predetermined time (e.g., 5-15 minutes) at 37°C. Include a positive control (e.g., EGF) and a vehicle control.

2. Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

4. Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

-

Plot the fold change in p-ERK1/2 levels relative to the vehicle control against the logarithm of the (D-Phe7)-Somatostatin-14 concentration to determine the dose-response relationship.

Conclusion

While direct experimental data for (D-Phe7)-Somatostatin-14 remains elusive, the established mechanism of action of its parent compound, Somatostatin-14, provides a robust framework for predicting its biological activities. The critical role of the phenylalanine at position 7 suggests that the D-amino acid substitution will likely modulate receptor binding and subsequent signaling. The experimental protocols detailed herein offer a clear roadmap for the empirical characterization of this and other novel somatostatin analogs, which is essential for the advancement of drug discovery and development in this field.

References

- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification, characterization, and biological activity of somatostatin receptors in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatin-14 actions on dopamine- and pituitary adenylate cyclase-activating polypeptide-evoked Ca2+ signals and growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association Between Somatostatin Receptor Expression and Clinical Outcomes in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

(D-Phe7)-Somatostatin-14: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Somatostatin (B550006) and its Receptors

Somatostatin is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes.[1] It exists in two primary bioactive forms, a 14-amino acid peptide (Somatostatin-14) and a 28-amino acid peptide (Somatostatin-28).[1] Its biological effects are mediated through a family of five distinct G-protein coupled receptors (GPCRs), designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These receptors are distributed throughout the central nervous system and various peripheral tissues, including the pancreas, pituitary gland, and gastrointestinal tract.[1]

The activation of these receptors by somatostatin or its analogs triggers a cascade of intracellular signaling events, leading to predominantly inhibitory effects. These include the inhibition of hormone secretion (such as growth hormone, insulin, and glucagon), regulation of neurotransmission, and modulation of cell proliferation.[1]

The Significance of the Phenylalanine-7 Residue

The amino acid sequence of somatostatin-14 contains a critical β-turn structure, which is essential for its receptor binding and biological activity. The phenylalanine residue at position 7 (Phe7) is located within this key structural motif. Studies involving the substitution of amino acids within this region have demonstrated the profound impact of this position on receptor affinity. For instance, the replacement of Phe7 with L-Pyrazinylalanine in a related somatostatin analog resulted in a complete loss of binding to somatostatin receptors, suggesting a repulsive interaction with the receptor binding pocket.[2] This highlights the stringent structural requirements at this position for effective receptor engagement. The substitution with a D-amino acid, as in (D-Phe7)-Somatostatin-14, would be expected to significantly alter the peptide's conformation and, consequently, its binding affinity and selectivity profile across the five SSTR subtypes.

Quantitative Binding Affinity Data

As of the latest available information, specific quantitative binding data (Ki or IC50 values) for (D-Phe7)-Somatostatin-14 across the five human somatostatin receptor subtypes (hSSTR1-5) is not published in peer-reviewed literature. To provide a reference for researchers, the following table summarizes the binding affinities of the native Somatostatin-14.

| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Somatostatin-14 | ~1-5 | ~0.1-1 | ~1-5 | ~1-5 | ~0.5-2 |

Note: These values are approximate and can vary depending on the experimental conditions and cell lines used.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of somatostatin analogs.

Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the inhibitory constant (Ki) of (D-Phe7)-Somatostatin-14 for each of the five somatostatin receptor subtypes.

Materials:

-

Cell lines individually expressing a single human SSTR subtype (e.g., CHO-K1, HEK293).

-

Radiolabeled somatostatin analog with high affinity for the target receptor (e.g., [¹²⁵I-Tyr¹¹]Somatostatin-14).

-

Unlabeled (D-Phe7)-Somatostatin-14.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled (D-Phe7)-Somatostatin-14 to the experimental wells.

-

For determining non-specific binding, add a high concentration of unlabeled native Somatostatin-14 to a separate set of wells.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of cAMP Accumulation

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.

Objective: To determine the functional potency (EC50) of (D-Phe7)-Somatostatin-14 in inhibiting adenylyl cyclase activity.

Materials:

-

Cell lines expressing the SSTR of interest and a reporter system (e.g., CRE-luciferase).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

(D-Phe7)-Somatostatin-14.

-

cAMP assay kit (e.g., ELISA, HTRF).

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with increasing concentrations of (D-Phe7)-Somatostatin-14.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the (D-Phe7)-Somatostatin-14 concentration.

-

Determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Visualizations

Upon binding to its receptors, somatostatin and its analogs initiate a variety of intracellular signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Other key pathways include the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels) and the activation of phosphotyrosine phosphatases.

Caption: General signaling pathway of somatostatin receptors.

References

The Pivotal Role of D-Phenylalanine at Position 7 in Somatostatin-14: A Technical Guide to Structure, Function, and Therapeutic Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the amino acid residue at position 7 of somatostatin-14 (SS-14), with a particular focus on the implications of substituting the native L-phenylalanine with its D-enantiomer. Somatostatin-14, a cyclic tetradecapeptide, is a key regulatory hormone with potent inhibitory effects on a wide range of physiological processes, including the secretion of growth hormone (GH), insulin, and glucagon.[1][2] Its therapeutic potential is, however, limited by a short biological half-life. This has driven extensive research into the development of synthetic analogs with improved stability and receptor selectivity. The core of SS-14's biological activity resides in the β-turn sequence Phe⁷-Trp⁸-Lys⁹-Thr¹⁰, making position 7 a prime target for structural modification in the design of novel therapeutics.

Structure-Activity Relationship at Position 7

The aromatic side chain of phenylalanine at position 7 is a cornerstone of the somatostatin (B550006) pharmacophore. Its interaction with neighboring residues is crucial for maintaining the bioactive conformation required for high-affinity binding to somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of somatostatin-14 and its analogs with substitutions at position 7 for the five human somatostatin receptor subtypes. This data highlights the sensitivity of receptor recognition to changes at this position.

| Peptide | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) | Reference |

| Somatostatin-14 | 2.26 | 0.23 | 1.43 | 1.77 | 0.88 | [3] |

| [L-Msa⁷]-SRIF | >10,000 | 0.23 | 1.3 | >10,000 | 1.5 | [4] |

| [L-Msa⁷, D-Trp⁸]-SRIF | 0.33 | 0.0024 | 7.49 | >10,000 | >10,000 | [4] |

Note: Lower Ki values indicate higher binding affinity.

The substitution of L-Phe⁷ with L-Msa in somatostatin-14 leads to a dramatic loss of affinity for SSTR1 and SSTR4, while surprisingly retaining high affinity for SSTR2, SSTR3, and SSTR5.[4] This suggests that the bulk and electronic properties of the aromatic ring at position 7 are critical determinants of selectivity. The combination of L-Msa⁷ and D-Trp⁸ results in an analog with exceptionally high affinity and selectivity for SSTR1 and SSTR2.[4]

Furthermore, the substitution of Phe⁷ with L-pyrazinylalanine in a [D-Trp⁸]-somatostatin-14 backbone results in a complete loss of binding to SSTR2, indicating that a simple aromatic character is insufficient and that specific electronic and steric properties of the phenyl ring are required for productive receptor interaction.

Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate a cascade of intracellular signaling events. The primary downstream effect is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and ultimately results in the inhibition of hormone secretion.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Somatostatin-14 Analogs

This protocol outlines the general procedure for the synthesis of somatostatin-14 analogs using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids with appropriate side-chain protection (e.g., Trt for Cys, Boc for Lys, tBu for Thr and Ser)

-

Coupling reagents: HBTU, HOBt, or HATU

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-amino acid to the resin using a coupling reagent and DIPEA in DMF.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Washing: Wash the resin with DMF to remove piperidine.

-

Subsequent Amino Acid Couplings: Repeat steps 3-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Disulfide Bridge Formation: Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., ammonium (B1175870) bicarbonate, pH 8) and stir in the presence of air to facilitate oxidation and formation of the disulfide bond.

-

Final Purification and Characterization: Purify the cyclic peptide by RP-HPLC and characterize by mass spectrometry and NMR.[5][6][7]

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype.

Materials:

-

Cell membranes from a cell line stably expressing the human somatostatin receptor subtype of interest.

-

Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SS-14)

-

Unlabeled somatostatin-14 (for non-specific binding determination)

-

Test compounds (somatostatin analogs)

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target SSTR and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled SS-14), and competition (membranes + radioligand + varying concentrations of test compound).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Growth Hormone Release Assay

This protocol measures the ability of somatostatin analogs to inhibit GHRH-stimulated growth hormone release from primary pituitary cells.

Materials:

-

Primary anterior pituitary cells from rats or other suitable species.

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Growth Hormone-Releasing Hormone (GHRH)

-

Somatostatin-14 and test analogs

-

GH ELISA kit

Procedure:

-

Cell Culture: Isolate and culture primary anterior pituitary cells in 24-well plates.

-

Pre-incubation: After 2-3 days in culture, wash the cells and pre-incubate in serum-free medium for 1-2 hours.

-

Treatment: Treat the cells with various concentrations of the test somatostatin analog or vehicle for a short period (e.g., 15 minutes).

-

Stimulation: Add a fixed concentration of GHRH to all wells (except basal control) and incubate for a defined period (e.g., 3 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

GH Quantification: Measure the concentration of GH in the supernatant using a specific ELISA kit.

-

Data Analysis: Plot the percentage of inhibition of GHRH-stimulated GH release against the logarithm of the analog concentration to determine the EC₅₀ value.

Conclusion

The phenylalanine at position 7 of somatostatin-14 is a critical determinant of its biological activity and receptor selectivity. While the substitution with its D-enantiomer is a common strategy to enhance metabolic stability in peptide drug design, the specific impact on receptor binding and functional activity requires careful evaluation. The available data on other substitutions at this position clearly demonstrate that the steric and electronic properties of the aromatic side chain are finely tuned for optimal interaction with the different somatostatin receptor subtypes. The experimental protocols provided in this guide offer a framework for the synthesis, purification, characterization, and functional evaluation of novel somatostatin-14 analogs, paving the way for the development of more potent and selective therapeutics for a range of endocrine and oncological disorders.

References

- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

(D-Phe7)-Somatostatin-14: A Technical Overview of Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding profile and associated signaling pathways of (D-Phe7)-Somatostatin-14. Due to the absence of specific quantitative binding data in publicly available scientific literature, this document focuses on the established methodologies for determining such a profile and the well-characterized signaling cascades initiated by somatostatin (B550006) receptor activation.

Quantitative Data Presentation

A comprehensive search of scientific databases and literature did not yield specific quantitative binding affinities (Ki or IC50 values) for (D-Phe7)-Somatostatin-14 across the five human somatostatin receptor subtypes (SSTR1-5). The substitution of the phenylalanine residue at position 7 of the somatostatin-14 sequence is a critical determinant of receptor binding and selectivity. For example, related studies have shown that replacing Phenylalanine at position 7 with L-Pyrazinylalanine can lead to a significant loss of binding affinity, highlighting the sensitivity of this position to structural modifications.

The determination of the precise binding profile of (D-Phe7)-Somatostatin-14 would necessitate experimental evaluation using standard pharmacological assays, such as the competitive radioligand binding assay detailed below.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a standard method to determine the in vitro binding affinity of a test compound like (D-Phe7)-Somatostatin-14 to each of the five human somatostatin receptor subtypes.

2.1.1. Materials

-

Cell Lines: Individual cell lines (e.g., CHO-K1, HEK293) stably transfected to express a single human somatostatin receptor subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).

-

Radioligand: A high-affinity radiolabeled somatostatin analog with known binding characteristics for the respective receptor subtype (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).

-

Test Compound: (D-Phe7)-Somatostatin-14.

-

Reference Compound: Unlabeled Somatostatin-14 for determination of non-specific binding.

-

Assay Buffer: 50 mM HEPES (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Filtration Apparatus: 96-well filter plates and a vacuum manifold.

-

Detection: Scintillation counter and appropriate scintillation fluid.

2.1.2. Methodology

-

Membrane Preparation:

-

Culture the specific SSTR-expressing cells to confluency.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Perform differential centrifugation to isolate the cell membrane fraction.

-

Resuspend the membrane pellet in the assay buffer and determine the total protein concentration.

-

-

Binding Assay:

-

In a 96-well filter plate, combine a standardized amount of cell membrane preparation (e.g., 10-20 µg of protein) with the radioligand at a concentration close to its dissociation constant (Kd).

-

For total binding, add only the membrane and radioligand.

-

For non-specific binding, add a saturating concentration of the unlabeled reference compound in addition to the membrane and radioligand.

-

For the competition assay, add the membrane, radioligand, and serial dilutions of (D-Phe7)-Somatostatin-14.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

-

Quantification:

-

Dry the filter mats and measure the radioactivity retained in each well using a scintillation counter.

-

2.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the (D-Phe7)-Somatostatin-14 concentration.

-

Determine the IC50 value (the concentration of (D-Phe7)-Somatostatin-14 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Somatostatin Receptor Signaling Pathways

Somatostatin receptors are members of the G-protein coupled receptor (GPCR) family. The binding of an agonist, such as (D-Phe7)-Somatostatin-14, initiates a cascade of intracellular events.

The primary signaling mechanism for all five SSTR subtypes is through coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase , which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).

Beyond this canonical pathway, SSTR activation can also trigger:

-

Modulation of Ion Channel Activity: Activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, leading to membrane hyperpolarization and reduced cellular excitability and secretion.

-

Activation of Protein Tyrosine Phosphatases (PTPs): This can influence various cellular processes, including cell growth and proliferation, by dephosphorylating key signaling molecules.

-

Regulation of the Mitogen-Activated Protein (MAP) Kinase Pathway: The effects on pathways such as ERK1/2 can be cell-type and receptor-subtype specific, leading to either anti-proliferative or, in some contexts, pro-proliferative effects.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Somatostatin Receptor Signaling Pathway

(D-Phe7)-Somatostatin-14: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14, a cyclic tetradecapeptide, is a pivotal endogenous hormone that regulates a wide array of physiological processes, most notably the inhibition of growth hormone, insulin, and glucagon (B607659) secretion. Its therapeutic potential is, however, limited by a short biological half-life. This has led to extensive research into the synthesis of more stable and selective analogs. A key strategy in this endeavor has been the substitution of L-amino acids with their D-isomers to alter conformational stability and enzymatic resistance. This in-depth technical guide focuses on the discovery and history of one such analog, (D-Phe7)-Somatostatin-14, providing a comprehensive overview of its biological activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Discovery and Structure-Activity Relationship

The exploration of D-amino acid substitutions within the Somatostatin-14 sequence was a systematic approach to elucidate the structure-activity relationships of this peptide hormone. The phenylalanine residue at position 7 (Phe7) is part of the crucial β-turn pharmacophore (Phe7-Trp8-Lys9-Thr10) essential for biological activity.

Initial structure-activity studies involving the substitution of L-amino acids with their D-enantiomers revealed that the incorporation of a D-phenylalanine at position 7 results in an analog with markedly reduced biological activity. Research investigating the effects of eighteen somatostatin (B550006) analogues on gastric acid and pepsin secretion demonstrated that the D-Phe7 analogue exhibits low biological activity against the secretion of gastric acid, pepsin, growth hormone, insulin, and glucagon[1]. This suggests that while D-amino acid substitution can enhance stability in some positions, the specific chirality and conformation of the Phe7 residue are critical for effective receptor binding and signal transduction. Further studies on analogs where Phe7 was replaced with other moieties, such as l-Pyrazinylalanine in a [D-Trp8]-Somatostatin-14 backbone, also reported a loss of binding to somatostatin receptors, reinforcing the stringent structural requirements at this position.

Data Presentation

Quantitative data on the receptor binding affinities and in vivo/in vitro potencies for (D-Phe7)-Somatostatin-14 are not extensively available in the public domain literature. This is likely due to its significantly reduced biological activity, which may have precluded it from further detailed characterization in many studies. The available data is primarily qualitative, indicating low potency across various functional assays.

For comparative purposes, the following table summarizes the known biological activities of native Somatostatin-14.

| Compound | Assay | Species | Potency |

| Somatostatin-14 | Inhibition of Gastric Acid Secretion (Pentagastrin-stimulated) | Cat | ID50: 1.29 ± 0.13 nmol/kg/hr[1] |

| Somatostatin-14 | Inhibition of Growth Hormone Release | - | Potent Inhibitor |

| Somatostatin-14 | Inhibition of Insulin Release | - | Potent Inhibitor |

| Somatostatin-14 | Inhibition of Glucagon Release | - | Potent Inhibitor |

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the synthesis and characterization of somatostatin analogs like (D-Phe7)-Somatostatin-14.

Solid-Phase Peptide Synthesis (SPPS) of (D-Phe7)-Somatostatin-14

This protocol outlines the manual synthesis of (D-Phe7)-Somatostatin-14 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

-

Start with a 2-chlorotrityl chloride resin.

-

Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

-

Wash the resin with dimethylformamide (DMF).

2. First Amino Acid Loading:

-

Dissolve Fmoc-Cys(Trt)-OH and diisopropylethylamine (DIPEA) in DCM.

-

Add the solution to the resin and agitate for 1-2 hours.

-

Cap any unreacted sites using a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

-

Wash the resin with DCM, DMF, and isopropanol.

3. Peptide Chain Elongation (for each amino acid):

-

Deprotection: Remove the Fmoc group with 20% piperidine (B6355638) in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate the next Fmoc-amino acid (including Fmoc-D-Phe-OH for position 7) with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

4. Cleavage and Deprotection:

-

After coupling the final amino acid (Ala), wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

5. Cyclization (Disulfide Bridge Formation):

-

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 10% acetic acid).

-

Adjust the pH to ~8.5 with ammonium (B1175870) hydroxide.

-

Allow the oxidation of the cysteine thiols to form the disulfide bridge by stirring the solution open to the air for 24-48 hours, monitoring with Ellman's reagent.

6. Purification:

-

Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of (D-Phe7)-Somatostatin-14 for somatostatin receptors (SSTRs).

1. Membrane Preparation:

-

Culture cells stably expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

2. Assay Procedure:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled competitor peptide, (D-Phe7)-Somatostatin-14.

-

Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).

-

For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled native Somatostatin-14.

-

Incubate the plate at room temperature for 1-2 hours.

3. Termination and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the analog that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of (D-Phe7)-Somatostatin-14 to inhibit the production of cyclic AMP (cAMP).

1. Cell Preparation:

-

Culture cells expressing the somatostatin receptor of interest (e.g., AtT-20 cells).

-

Plate the cells in a multi-well plate and allow them to adhere.

2. Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of (D-Phe7)-Somatostatin-14 to the wells.

-

Stimulate adenylyl cyclase with an agonist like forskolin.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

3. cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

4. Data Analysis:

-

Plot the cAMP concentration against the logarithm of the (D-Phe7)-Somatostatin-14 concentration.

-

Determine the IC50 value for the inhibition of adenylyl cyclase activity.

Mandatory Visualization

Caption: Somatostatin-14 Signaling Pathway.

Caption: Radioligand Receptor Binding Assay Workflow.

References

A Technical Guide to the Physiological Effects of (D-Phe7)-Somatostatin-14

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-14 (SS-14) is an endogenous cyclic peptide with a wide range of inhibitory physiological effects, mediated through a family of five G-protein-coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short half-life. Structure-activity relationship studies are crucial in developing stable and selective analogs. This technical guide focuses on the physiological implications of a specific modification in the SS-14 sequence: the substitution of the naturally occurring L-Phenylalanine at position 7 with its D-enantiomer, resulting in (D-Phe7)-Somatostatin-14. This document consolidates the available data on this analog, contrasting its expected effects with those of the native peptide. The evidence strongly suggests that the stereochemistry at position 7 is critical for receptor binding and, consequently, for its biological activity.

Introduction to Somatostatin-14

Somatostatin-14 is a 14-amino acid peptide hormone that plays a significant role in regulating the endocrine and nervous systems.[1] It is produced in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract.[2] SS-14 exerts its effects by binding to five distinct somatostatin (B550006) receptor subtypes (SSTR1-SSTR5), which are G-protein coupled receptors.[1] The activation of these receptors triggers a cascade of intracellular events, leading to the inhibition of a wide array of physiological processes.

The primary physiological effects of somatostatin-14 include:

-

Inhibition of Hormone Secretion: SS-14 potently inhibits the release of growth hormone (GH), thyroid-stimulating hormone (TSH), insulin, glucagon, and various gastrointestinal hormones.[2][3]

-

Inhibition of Exocrine Secretion: It reduces the secretion of gastric acid, pancreatic enzymes, and bile.[1]

-

Antiproliferative Effects: Somatostatin and its analogs can inhibit the proliferation of both normal and cancerous cells.[2]

The core pharmacophore responsible for the biological activity of somatostatin-14 is generally considered to be the amino acid sequence Phe7-Trp8-Lys9-Thr10.[4] Modifications within this region can dramatically alter the peptide's affinity for its receptors and its overall efficacy.

The Critical Role of Phenylalanine at Position 7

Structure-activity relationship studies have highlighted the importance of the phenylalanine residue at position 7 (Phe7) for the biological activity of somatostatin-14. Altering this specific amino acid can have profound effects on receptor binding.

(D-Phe7)-Somatostatin-14: A Loss of Function

Research investigating the effects of substituting L-amino acids with their D-isomers in somatostatin analogs has revealed that the (D-Phe7) modification leads to a significant loss of biological activity. One study reported that the D-Phe7 analog of somatostatin exhibits low biological activity and, consequently, low affinity for the somatostatin receptor.[5][6] This suggests that the specific spatial orientation of the phenyl side chain of L-Phe7 is crucial for proper interaction with the receptor binding pocket.

Further supporting the importance of the L-configuration at this position, a study involving the replacement of Phe7 with L-pyrazinylalanine in a D-Trp8-somatostatin-14 analog found that the resulting molecule does not bind to somatostatin receptors.[7] The authors of that study proposed a repulsive interaction with the receptor, indicating that even subtle changes to the aromatic ring at position 7 can abolish binding.[7]

Given this evidence, it can be inferred that (D-Phe7)-Somatostatin-14 is largely physiologically inactive due to its inability to effectively bind to and activate somatostatin receptors.

Quantitative Data: Somatostatin-14 as a Baseline

Due to the low biological activity of (D-Phe7)-Somatostatin-14, specific quantitative data for this analog is scarce. The following tables summarize key quantitative data for the native Somatostatin-14, which serves as a benchmark to illustrate the expected lack of effect from the (D-Phe7) analog.

Table 1: Receptor Binding Affinity of Somatostatin-14

| Receptor Subtype | Binding Affinity (Ki in nM) |

| hSSTR1 | High Affinity |

| hSSTR2 | High Affinity |

| hSSTR3 | High Affinity |

| hSSTR4 | High Affinity |

| hSSTR5 | Moderate to High Affinity |

Note: Specific Ki values can vary depending on the cell line and experimental conditions used. SS-14 generally shows high affinity for SSTRs 1-4.[3]

It is anticipated that the Ki values for (D-Phe7)-Somatostatin-14 would be significantly higher, reflecting its low binding affinity.[5][6]

Table 2: Physiological Effects of Somatostatin-14 on Hormone Secretion

| Hormone | Effect | Potency (ID50) |

| Growth Hormone (GH) | Inhibition | High |

| Insulin | Inhibition | High |

| Glucagon | Inhibition | High |

| Gastric Acid | Inhibition | 1.29 ± 0.13 nmol/kg/hr (in conscious cats)[5] |

| Pepsin | Inhibition | High (lower threshold than acid secretion)[5] |

(D-Phe7)-Somatostatin-14 is expected to show little to no inhibitory effect on the secretion of these hormones due to its poor receptor binding.[5][6]

Signaling Pathways

The signaling pathways activated by somatostatin-14 are well-characterized. Upon binding to its G-protein coupled receptors, SS-14 initiates a cascade of intracellular events. The expected lack of binding of (D-Phe7)-Somatostatin-14 would prevent the initiation of these pathways.

Diagram 1: Somatostatin-14 Signaling Pathway

Caption: Generalized signaling pathways of Somatostatin-14 upon binding to its receptors.

Experimental Protocols

Detailed methodologies are essential for the study of somatostatin analogs. Below are representative protocols relevant to the investigation of peptides like (D-Phe7)-Somatostatin-14.

Solid-Phase Peptide Synthesis of Somatostatin Analogs

This protocol outlines the general steps for synthesizing a somatostatin analog using Fmoc solid-phase peptide synthesis.

Caption: A generalized workflow for the solid-phase synthesis of a cyclic peptide like Somatostatin-14.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids (including Fmoc-D-Phe-OH for the synthesis of the analog)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Activator base (e.g., DIPEA)

-

Deprotection reagent (20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Cold diethyl ether

-

Oxidation buffer for cyclization

-

RP-HPLC system for purification

Procedure:

-

Resin Preparation: Swell the resin in DCM.

-

First Amino Acid Coupling: Couple the C-terminal amino acid to the resin.

-

Chain Elongation: Perform cycles of Fmoc deprotection and coupling of the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Cyclization: Form the disulfide bridge by oxidation in a suitable buffer.

-

Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[8]

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a somatostatin analog for its receptors.

Caption: Workflow for determining the receptor binding affinity of a test compound.

Materials:

-

Cell membranes from a cell line overexpressing a specific somatostatin receptor subtype.

-

Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).

-

Unlabeled test compound ((D-Phe7)-Somatostatin-14).

-

Assay buffer.

-

96-well filter plates.

-

Scintillation counter or gamma counter.

Procedure:

-

Reaction Setup: In a 96-well filter plate, add a fixed amount of cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test ligand.

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the free radioligand by vacuum filtration.

-

Washing: Wash the filters to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test ligand to determine the IC50 value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50.

Conclusion

The available evidence strongly indicates that the substitution of L-Phenylalanine with D-Phenylalanine at position 7 of somatostatin-14 results in an analog with low to negligible biological activity. This is attributed to a significantly reduced affinity for somatostatin receptors, likely due to steric hindrance or an unfavorable conformational change that prevents proper interaction with the receptor's binding pocket. Consequently, (D-Phe7)-Somatostatin-14 is not expected to elicit the characteristic physiological effects of native somatostatin-14, such as the inhibition of hormone secretion or cell proliferation. This underscores the critical importance of the stereochemistry of the Phe7 residue for the biological function of somatostatin and provides valuable insight for the rational design of novel somatostatin analogs. Further studies quantifying the binding affinity of (D-Phe7)-Somatostatin-14 for each of the five receptor subtypes would be beneficial to fully confirm its lack of activity.

References

- 1. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships of eighteen somatostatin analogues on gastric secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of eighteen somatostatin analogues on gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

(D-Phe7)-Somatostatin-14: A Technical Guide to its Signaling Inactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(D-Phe7)-Somatostatin-14 is an analog of the native peptide hormone Somatostatin-14 (SS-14), characterized by the substitution of the L-phenylalanine at position 7 with its D-isomeric form. This seemingly subtle modification has profound consequences for its biological activity. Available evidence strongly indicates that (D-Phe7)-Somatostatin-14 exhibits low biological activity and a correspondingly low affinity for somatostatin (B550006) receptors (SSTRs). This technical guide will delineate the established signaling pathways of the parent molecule, Somatostatin-14, to provide a framework for understanding the functional deficits of the (D-Phe7) analog. The critical role of the native L-phenylalanine at position 7 for receptor binding and subsequent signal transduction will be a central theme.

Introduction to Somatostatin-14 Signaling

Somatostatin-14 is a cyclic peptide hormone that plays a crucial inhibitory role in the endocrine and nervous systems.[1] Its effects are mediated through a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2][3] Upon binding, these receptors couple primarily to inhibitory G proteins (Gi/o), triggering a cascade of intracellular events that culminate in the inhibition of hormone secretion and cellular proliferation.[4][5]

The Detrimental Impact of the D-Phe7 Substitution

Structure-activity relationship studies are pivotal in understanding the pharmacophore of a peptide hormone. In the case of somatostatin, the phenylalanine residue at position 7 is a critical component of this pharmacophore. Research investigating a range of somatostatin analogs has demonstrated that substitutions at this position are poorly tolerated.

Specifically, analogs incorporating a D-phenylalanine at position 7, including (D-Phe7)-Somatostatin-14, exhibit low biological activity .[6][7] This has been observed in the context of inhibiting the secretion of gastric acid, pepsin, growth hormone, insulin, and glucagon.[6][7] The prevailing hypothesis for this loss of function is a significantly reduced affinity for somatostatin receptors .[6][7] Further supporting the importance of this residue, substitution of L-Phe7 with L-alanine also results in a marked decrease in biological activity.[8]

Core Signaling Pathways of Somatostatin-14 (and the Presumed Inactivity of the D-Phe7 Analog)

The primary signaling pathways activated by Somatostatin-14 are detailed below. Due to its low receptor affinity, it is presumed that (D-Phe7)-Somatostatin-14 is unable to effectively initiate these cascades.

Inhibition of Adenylyl Cyclase

A hallmark of somatostatin signaling is the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP).[5][9] This process is mediated by the α subunit of the activated Gi protein. The reduction in intracellular cAMP levels leads to decreased activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular substrates to promote hormone secretion.[10]

.dot

Caption: Somatostatin-14 signaling via adenylyl cyclase inhibition.

Modulation of Ion Channels

Somatostatin-14 also regulates the activity of key ion channels, a crucial mechanism for controlling cellular excitability and hormone secretion.

-

Potassium (K+) Channels: Activation of SSTRs leads to the opening of G protein-coupled inwardly rectifying potassium channels (GIRKs). The subsequent efflux of K+ ions causes hyperpolarization of the cell membrane, making it more difficult to reach the threshold for action potential firing and, consequently, inhibiting secretion.

-

Calcium (Ca2+) Channels: Somatostatin signaling inhibits voltage-gated Ca2+ channels.[11] This is achieved through the direct interaction of the βγ subunits of the Gi protein with the channel complex. The reduction in Ca2+ influx is a primary mechanism for the inhibition of hormone release, as Ca2+ is a critical trigger for the fusion of secretory vesicles with the plasma membrane.[11]

.dot

Caption: Somatostatin-14-mediated modulation of ion channels.

Quantitative Data

Due to the demonstrated low biological activity of (D-Phe7)-Somatostatin-14, specific quantitative data such as receptor binding affinities (Ki, IC50) and functional potencies (EC50) are not available in the peer-reviewed literature. For comparative purposes, the binding affinities of the parent compound, Somatostatin-14, for the five human SSTR subtypes are generally in the low nanomolar range.

| Receptor Subtype | Somatostatin-14 Binding Affinity (Ki in nM) |

| hSSTR1 | ~1.5 - 5.0 |

| hSSTR2 | ~0.1 - 1.0 |

| hSSTR3 | ~0.5 - 2.0 |

| hSSTR4 | ~1.0 - 10.0 |

| hSSTR5 | ~0.5 - 2.5 |

| (Note: These values are approximate and can vary depending on the experimental conditions and cell system used.) |

Experimental Protocols

While specific protocols for (D-Phe7)-Somatostatin-14 are not published due to its inactivity, the following standard assays are used to characterize the signaling pathways of somatostatin analogs.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor subtype.

-

Objective: To determine the inhibition constant (Ki) of a test compound for a specific SSTR subtype.

-

Methodology:

-

Cell Culture: Use a stable cell line expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).[10]

-

Membrane Preparation: Homogenize cells and isolate the cell membrane fraction through centrifugation.

-

Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14) and varying concentrations of the unlabeled test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is then used to determine the Ki value using the Cheng-Prusoff equation.

-

.dot

Caption: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay (cAMP Measurement)

This functional assay measures the ability of a compound to inhibit cAMP production.

-

Objective: To determine the potency (EC50) of a test compound to inhibit adenylyl cyclase.

-

Methodology:

-

Cell Culture: Plate SSTR-expressing cells in a multi-well plate.

-

Stimulation: Pre-treat cells with the test compound at various concentrations for a defined period. Then, stimulate adenylyl cyclase with an agent such as forskolin.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA or HTRF assay.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP level against the agonist concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[6]

-

Conclusion

The substitution of L-phenylalanine with D-phenylalanine at position 7 of Somatostatin-14 results in an analog with low biological activity. This is attributed to a significantly diminished affinity for somatostatin receptors, preventing the initiation of the canonical signaling cascades, namely the inhibition of adenylyl cyclase and the modulation of ion channels. Consequently, (D-Phe7)-Somatostatin-14 is not a functional agonist and serves as a clear example of the stringent structural requirements for ligand binding and activation of the somatostatin receptor family. This underscores the critical role of the Phe7 residue in maintaining the bioactive conformation of somatostatin.

References

- 1. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification, characterization, and biological activity of somatostatin receptors in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatin inhibition of anterior pituitary adenylate cyclase activity: different sensitivity between male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of eighteen somatostatin analogues on gastric secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of eighteen somatostatin analogues on gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of somatostatin analogs in the rabbit ileum and the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of anterior pituitary prostaglandin-stimulated adenylyl cyclase activity by somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (D-Phe7)-Somatostatin-14 | Benchchem [benchchem.com]

- 11. Somatostatin-14 actions on dopamine- and pituitary adenylate cyclase-activating polypeptide-evoked Ca2+ signals and growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of (D-Phe7)-Somatostatin-14 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-14 (SS-14) and its analogs are pivotal in regulating a multitude of physiological processes, primarily through the inhibition of various endocrine and exocrine secretions. The therapeutic potential of native somatostatin (B550006) is limited by its short plasma half-life, necessitating the development of more stable analogs. Modifications of the SS-14 backbone have been extensively explored to enhance receptor binding affinity, selectivity, and in vivo stability. This technical guide focuses on the anticipated in vivo effects following the administration of (D-Phe7)-Somatostatin-14, a synthetic analog of SS-14. While direct in vivo studies on this specific analog are not extensively documented in publicly available literature, this guide synthesizes information on the critical role of the Phenylalanine at position 7 (Phe7) and the known in vivo effects of other SS-14 analogs to provide a comprehensive overview of its expected biological activities, potential therapeutic applications, and the methodologies for its investigation.

Introduction: The Critical Role of Phenylalanine at Position 7

Somatostatin-14 exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5). The binding affinity and selectivity of SS-14 and its analogs are dictated by their three-dimensional conformation, which is stabilized by a disulfide bridge between Cys3 and Cys14 and a β-turn involving residues Phe6, Phe7, Trp8, and Lys9.

The Phenylalanine residue at position 7 is a crucial component of this β-turn structure and is directly involved in receptor binding. Studies involving the substitution of Phe7 have demonstrated a significant impact on receptor affinity. For instance, the replacement of Phe7 with L-pyrazinylalanine in a D-Trp8-SS-14 analog resulted in a dramatic loss of binding to human somatostatin receptors (hSSTR2), suggesting a repulsive interaction with the receptor.[1] This underscores the steric and electronic importance of the aromatic side chain of Phe7 in establishing a productive interaction with the receptor binding pocket.

The substitution of the naturally occurring L-Phenylalanine with its D-enantiomer, (D-Phe7), is a common strategy in peptide drug design to increase enzymatic stability and potentially alter receptor binding profiles. While conferring resistance to proteolysis, this modification can also induce significant conformational changes that may either enhance or diminish biological activity. Given the critical nature of the Phe7 position, it is hypothesized that (D-Phe7)-Somatostatin-14 will exhibit a distinct in vivo profile compared to native SS-14.

Anticipated In Vivo Effects

Based on the known functions of somatostatin and its analogs, the administration of (D-Phe7)-Somatostatin-14 is expected to influence several physiological systems. The magnitude and receptor selectivity of these effects will, however, be critically dependent on its specific binding affinities to the SSTR subtypes.

Endocrine System

Somatostatin is a potent inhibitor of the secretion of numerous hormones. The administration of (D-Phe7)-Somatostatin-14 is anticipated to suppress the release of:

-

Growth Hormone (GH): Native somatostatin and its analogs are well-established inhibitors of GH secretion from the anterior pituitary.[2][3]

-

Insulin (B600854) and Glucagon (B607659): Somatostatin plays a key role in glucose homeostasis by inhibiting the secretion of both insulin and glucagon from the pancreas.

-

Gastrointestinal Hormones: The secretion of gastrin, cholecystokinin (B1591339) (CCK), secretin, and vasoactive intestinal peptide (VIP) is expected to be inhibited.

Gastrointestinal System

Consistent with the inhibitory actions of somatostatin, (D-Phe7)-Somatostatin-14 is expected to:

-

Reduce gastric acid and pepsin secretion.

-

Decrease pancreatic exocrine secretions (e.g., bicarbonate, digestive enzymes).

-

Inhibit gastrointestinal motility and blood flow.

Anti-proliferative and Anti-tumor Effects

Somatostatin analogs have demonstrated anti-tumor effects through both direct and indirect mechanisms.[2][4][5]

-

Direct Effects: Activation of SSTRs on tumor cells can induce cell cycle arrest and apoptosis.[2]

-

Indirect Effects: Inhibition of the secretion of growth factors and hormones that promote tumor growth, as well as inhibition of angiogenesis.

The potential anti-tumor efficacy of (D-Phe7)-Somatostatin-14 would depend on its binding profile to SSTR subtypes expressed on specific tumor types.

Quantitative Data Summary

While specific quantitative data for (D-Phe7)-Somatostatin-14 is not available, the following tables summarize typical in vivo effects observed with Somatostatin-14 and other analogs. These tables provide a comparative framework for the potential effects of (D-Phe7)-Somatostatin-14.

Table 1: Effects of Somatostatin Analogs on Hormone Secretion in vivo

| Hormone | Animal Model | Somatostatin Analog | Dose | Route of Administration | % Inhibition of Secretion | Reference |

| Growth Hormone (GH) | Rat | Octreotide | 10 µg/kg | Subcutaneous | ~70% | |

| Insulin | Human | Somatostatin-14 | 3-300 µg/h | Intravenous | Dose-dependent | [6] |

| Glucagon | Human | Somatostatin-14 | 3-300 µg/h | Intravenous | Dose-dependent | [6] |

| Pancreatic Polypeptide | Human | Somatostatin-14 | 3-300 µg/h | Intravenous | Dose-dependent | [6] |

Table 2: Anti-tumor Effects of Somatostatin Analogs in vivo

| Tumor Type | Animal Model | Somatostatin Analog | Dose | Route of Administration | % Tumor Growth Inhibition | Reference |

| Pancreatic Adenocarcinoma | Nude Mouse | SMS 201-995 (Octreotide) | 100 µg/kg, tid | Intraperitoneal | 52-55% (by weight) | |

| Prostate Cancer (Dunning R-3327) | Rat | RC-160 | Not specified | Not specified | Significant inhibition | [4] |

| Mammary Tumor (MXT) | Mouse | RC-160 | Not specified | Not specified | Significant inhibition | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vivo effects of (D-Phe7)-Somatostatin-14.

General Protocol for In Vivo Administration in Mice

This protocol outlines the general procedure for administering (D-Phe7)-Somatostatin-14 to mice to assess its physiological effects.

Materials:

-

(D-Phe7)-Somatostatin-14

-

Sterile saline or other appropriate vehicle

-

Mice (e.g., C57BL/6 or BALB/c)

-

Syringes and needles (e.g., 27-30 gauge)

-

Anesthesia (if required for the procedure)

Procedure:

-

Preparation of Dosing Solution: Dissolve (D-Phe7)-Somatostatin-14 in a sterile vehicle to the desired concentration. Ensure complete dissolution.

-

Animal Handling: Acclimatize mice to the experimental conditions for at least one week. Handle animals gently to minimize stress.

-

Administration:

-

Subcutaneous (SC) Injection: Pinch the skin on the back of the neck to form a tent and insert the needle at the base. Inject the solution and withdraw the needle.

-

Intraperitoneal (IP) Injection: Restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Intravenous (IV) Injection: Typically performed via the tail vein. This may require a restraining device and experience.

-

-

Dosage: The optimal dose should be determined through dose-response studies. A starting point could be in the range of 10-100 µg/kg, based on doses used for other somatostatin analogs.[7]

-

Monitoring: Observe the animals for any adverse effects. Monitor relevant physiological parameters based on the experimental goals (e.g., blood glucose, hormone levels, tumor size).

Assessment of Anti-tumor Activity in a Xenograft Model

This protocol describes how to evaluate the anti-tumor effects of (D-Phe7)-Somatostatin-14 using a human tumor xenograft model in immunodeficient mice.

Materials:

-

Human tumor cell line expressing SSTRs

-

Immunodeficient mice (e.g., nude or SCID)

-

(D-Phe7)-Somatostatin-14

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Inject a suspension of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.[8]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomly assign mice to treatment and control groups.

-

Treatment Administration: Administer (D-Phe7)-Somatostatin-14 or vehicle control according to a predetermined schedule (e.g., daily or twice daily) via the chosen route.

-